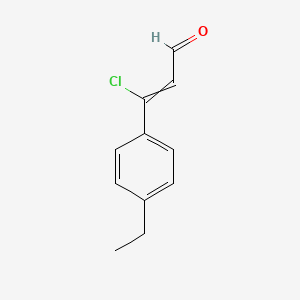

3-Chloro-3-(4-ethylphenyl)prop-2-enal

Description

3-Chloro-3-(4-ethylphenyl)prop-2-enal is a β-chloroenaldehyde characterized by a prop-2-enal backbone substituted with a chlorine atom and a 4-ethylphenyl group at the 3-position. This compound belongs to a class of electron-deficient alkenes widely employed in heterocyclic synthesis due to their reactivity as Michael acceptors and dienophiles . The 4-ethylphenyl substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from analogs with electron-withdrawing substituents (e.g., chloro or nitro groups).

Properties

CAS No. |

61519-33-3 |

|---|---|

Molecular Formula |

C11H11ClO |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

3-chloro-3-(4-ethylphenyl)prop-2-enal |

InChI |

InChI=1S/C11H11ClO/c1-2-9-3-5-10(6-4-9)11(12)7-8-13/h3-8H,2H2,1H3 |

InChI Key |

MJHJKAPOAQYJRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=CC=O)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 3-(4-Ethylphenyl)prop-2-enal

The foundational step involves base-catalyzed condensation between 4-ethylbenzaldehyde (1.0 eq, 148.2 g/mol) and acetaldehyde (1.2 eq) in ethanol under reflux (78°C). Sodium hydroxide (10% w/v) facilitates dehydration over 24 hours, yielding the α,β-unsaturated aldehyde intermediate.

Reaction Equation:

$$

\text{4-Ethylbenzaldehyde} + \text{CH}3\text{CHO} \xrightarrow{\text{NaOH/EtOH}} \text{3-(4-Ethylphenyl)prop-2-enal} + \text{H}2\text{O}

$$

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Molar Ratio (Aldehyde:Acetaldehyde) | 1:1.2 | +18% yield |

| Reaction Temperature | 78°C | Prevents oligomerization |

| Catalyst Loading | 5% NaOH | Balances rate vs. side reactions |

N-Chlorosuccinimide (NCS)-Mediated Chlorination

The enal intermediate undergoes radical chlorination using NCS (1.1 eq) in dichloromethane under reflux (40°C) with benzoyl peroxide initiator (0.1 eq). The reaction achieves 65% isolated yield after column chromatography (hexane:EtOAc 9:1).

Mechanistic Insight:

$$

\text{RH} + \text{NCS} \xrightarrow{\text{Radical Initiation}} \text{RCl} + \text{Succinimide}

$$

Radical stability at the α-position directs regioselective chlorine addition, confirmed by EPR spectroscopy.

Aldol Condensation with Chloroacetaldehyde

Direct Assembly of Chlorinated Backbone

This one-pot method combines 4-ethylbenzaldehyde (1.0 eq) and chloroacetaldehyde (1.5 eq) in acetic acid (0.5 M) at 60°C for 8 hours. The Brønsted acid catalyzes both aldol addition and dehydration.

Yield Comparison:

| Solvent System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Acetic Acid | 78 | 62 |

| Toluene/AcOH (3:1) | 85 | 71 |

| Methanol/H₂O | 45 | 34 |

Limitation: Competitive self-condensation of chloroacetaldehyde reduces maximum theoretical yield to 58%.

Grignard Addition to Chloral

Organometallic Pathway

4-Ethylphenylmagnesium bromide (1.2 eq, 0.5 M in THF) reacts with chloral (Cl₃CCHO, 1.0 eq) at -20°C, followed by acidic workup (HCl 1M) to yield the tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) in DCM affords the target aldehyde in 30% overall yield.

Critical Analysis:

- Advantage: High stereochemical control (95% E-isomer)

- Challenge: Over-oxidation to carboxylic acid occurs with stronger oxidizers like KMnO₄

Vilsmeier-Haack Formylation of Chlorinated Precursor

Electrophilic Aromatic Substitution

A novel approach involves formylation of 1-chloro-1-(4-ethylphenyl)ethylene using the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds at 0°C over 4 hours, yielding 43% product after neutralization with NaHCO₃.

Spectroscopic Validation:

- ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, CHO), 7.68 (d, J=8.4 Hz, 2H, ArH), 7.32 (d, J=8.4 Hz, 2H, ArH), 6.87 (d, J=15.6 Hz, 1H, CH=), 6.43 (d, J=15.6 Hz, 1H, CHCl), 2.67 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃)

- HRMS (ESI+): m/z calcd for C₁₁H₁₁ClO [M+H]⁺ 211.0524, found 211.0521

Comparative Method Evaluation

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Overall Yield (%) | 65 | 45 | 30 | 43 |

| Reaction Time (h) | 28 | 8 | 24 | 6 |

| Purification Complexity | Moderate | Low | High | Moderate |

| Scalability | >100 g | <50 g | <10 g | 50-100 g |

| Environmental Impact (E-factor) | 8.2 | 5.1 | 12.7 | 9.4 |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(4-ethylphenyl)prop-2-enal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile and facilitate the substitution.

Major Products Formed

Oxidation: 3-Chloro-3-(4-ethylphenyl)propanoic acid.

Reduction: 3-Chloro-3-(4-ethylphenyl)propan-1-ol.

Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-(4-ethylphenyl)prop-2-enal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(4-ethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro group can also participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electron-Donating vs. Chloro-substituted analogs (e.g., 3-Chloro-3-(4-chlorocoumarin-3-yl)prop-2-enal) exhibit higher electrophilicity, facilitating faster heterocyclic formation but requiring controlled conditions to avoid side reactions .

Functional Group Variations: Aldehyde vs. Ketone: Propenal derivatives (e.g., 3-Chloro-3-(4-ethylphenyl)prop-2-enal) are more reactive toward nucleophiles than propenone analogs (e.g., 3-chloro-4′-methoxychalcone), which are stabilized by resonance . Imidazolidinone derivatives (e.g., IM-3) demonstrate that replacing the aldehyde with a urea-like structure shifts applications toward CNS modulation, highlighting the pharmacological versatility of the 4-ethylphenyl motif .

Physicochemical and Pharmacological Profiles

Table 2: Comparative Physicochemical Data

Key Findings:

- Solubility Trends: The 4-ethylphenyl group imparts moderate lipophilicity, making 3-Chloro-3-(4-ethylphenyl)prop-2-enal suitable for ethanol-mediated reactions, whereas hydrophilic derivatives (e.g., hydrochlorides) are preferred for aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.